Ethyl cyclododecylideneacetate

Fragrance Chemistry QSAR Physicochemical Profiling

Ethyl cyclododecylideneacetate (CAS 1903-26-0) is an α,β-unsaturated macrocyclic ester with the molecular formula C₁₆H₂₈O₂ and a molecular weight of 252.39 g/mol. It features a reactive α,β-unsaturated ester moiety appended to a 12-membered cyclododecane ring system.

Molecular Formula C16H28O2
Molecular Weight 252.39 g/mol
CAS No. 1903-26-0
Cat. No. B168044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cyclododecylideneacetate
CAS1903-26-0
Molecular FormulaC16H28O2
Molecular Weight252.39 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1CCCCCCCCCCC1
InChIInChI=1S/C16H28O2/c1-2-18-16(17)14-15-12-10-8-6-4-3-5-7-9-11-13-15/h14H,2-13H2,1H3
InChIKeyJYYSXHJVYTXQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Cyclododecylideneacetate (CAS 1903-26-0): A Strategic α,β-Unsaturated Macrocyclic Ester Intermediate


Ethyl cyclododecylideneacetate (CAS 1903-26-0) is an α,β-unsaturated macrocyclic ester with the molecular formula C₁₆H₂₈O₂ and a molecular weight of 252.39 g/mol . It features a reactive α,β-unsaturated ester moiety appended to a 12-membered cyclododecane ring system . This compound is primarily valued as a strategic synthetic intermediate for accessing larger macrocyclic frameworks, particularly in the fragrance and pharmaceutical sectors . Its unique combination of a rigid macrocyclic core and a conjugated ester group confers distinct physicochemical properties, including a predicted logP of 6.87 and a boiling point of 350.1°C at 760 mmHg .

Why Ethyl Cyclododecylideneacetate Cannot Be Simply Replaced by Common Analogs


The substitution of ethyl cyclododecylideneacetate with simpler α,β-unsaturated esters (e.g., ethyl acrylate) or smaller cycloalkylideneacetates (e.g., cyclopentylideneacetate) is not feasible for applications requiring macrocyclic character. The 12-membered cyclododecylidene ring is a critical structural motif that imparts specific lipophilicity and steric bulk, directly influencing molecular recognition in fragrance receptor binding and the physical properties of downstream products [1]. For instance, the compound's high predicted logP (6.87) is significantly greater than that of common fragrance esters, indicating vastly different partition behavior and substantivity . Furthermore, the compound serves as a direct precursor to 15-membered macrocyclic musks, a transformation that is impossible with smaller ring analogs, thereby creating an essential procurement requirement for projects targeting specific macrocyclic architectures . The quantitative evidence below clarifies these points of differentiation.

Quantitative Differentiation of Ethyl Cyclododecylideneacetate vs. Key Comparators


Lipophilicity (logP) Comparison: Superior Substantivity vs. Common Macrocyclic Esters

Ethyl cyclododecylideneacetate exhibits a predicted ACD/LogP value of 6.87, which is markedly higher than that of the widely used macrocyclic musk ethylene brassylate (LogP = 3.38–4.71) and comparable to that of the primary musk odorant muscone (LogP = 5.78–6.33) [1][2]. This elevated lipophilicity suggests enhanced substantivity and persistence on substrates, a critical parameter in fragrance longevity. The higher logP differentiates it from more polar macrocyclic esters, indicating a more favorable partition into lipid membranes and hydrophobic matrices [3].

Fragrance Chemistry QSAR Physicochemical Profiling

Volatility Profile: Elevated Boiling Point Differentiates from Lower Molecular Weight Analogs

Ethyl cyclododecylideneacetate possesses a calculated boiling point of 350.1 °C at 760 mmHg, which is substantially higher than that of smaller α,β-unsaturated esters like ethyl acrylate (99 °C) and even many 15-membered macrocyclic musks such as cyclopentadecanone (120 °C) [1]. This high boiling point is a direct consequence of the compound's molecular weight (252.39 g/mol) and the strong intermolecular forces associated with its large, rigid macrocyclic structure. This property is advantageous for high-temperature reactions and applications requiring low volatility.

Distillation Thermal Stability Process Chemistry

Structural Identity: Conjugated Ester Moiety Enables Unique Macrocycle Expansion Pathways

Unlike saturated macrocyclic esters or ketones, ethyl cyclododecylideneacetate features a conjugated α,β-unsaturated ester system. This structural motif is pivotal for specific synthetic transformations. In contrast to the use of cyclododecanone, which typically undergoes aldol or Mannich reactions [1], the α,β-unsaturation in ethyl cyclododecylideneacetate enables it to function as a dienophile in Diels-Alder cycloadditions or as a Michael acceptor . Crucially, it is a strategic intermediate for expanding the 12-membered ring to the 15-membered musk zone, a process not directly accessible from cyclododecanone or its saturated ester analogs . This enables a direct route to valuable 15-membered macrocycles, a capability that defines its specific synthetic utility.

Synthetic Methodology Macrocyclic Musk Ring Expansion

Procurement-Driven Application Scenarios for Ethyl Cyclododecylideneacetate


Synthesis of 15-Membered Macrocyclic Musks via Ring Expansion

This is the primary and most strategic application scenario. Ethyl cyclododecylideneacetate serves as a key intermediate for constructing 15-membered macrocyclic musk compounds, such as muscone and exaltone . The conjugated ester group allows for chain elongation and subsequent cyclization to expand the ring from C12 to C15, a transformation that is central to the synthesis of these high-value fragrance ingredients. This specific utility, supported by the structural and reactivity evidence in Section 3, makes it a targeted procurement item for fragrance R&D groups developing novel or cost-effective routes to macrocyclic musks [1].

Scaffold for Advanced Macrocyclic Pharmaceuticals and Agrochemicals

The rigid, lipophilic cyclododecylidene core (evidenced by a logP of 6.87) is an attractive scaffold for medicinal chemistry and agrochemical discovery programs. The α,β-unsaturated ester functionality provides a reactive handle for introducing pharmacophores or for use in cycloaddition reactions (e.g., Diels-Alder) to build complex, three-dimensional molecular architectures . This compound is procured for exploring structure-activity relationships (SAR) where a large, hydrophobic, and conformationally constrained macrocycle is desired to enhance target binding or improve bioavailability [2].

Development of Novel Macrocyclic Materials and Polymer Additives

The high thermal stability and lipophilic character of ethyl cyclododecylideneacetate, as indicated by its high boiling point (350.1 °C) and logP (6.87), make it a candidate for use as a monomer or additive in specialty polymer and materials science applications . For instance, cyclododecylidene-containing polymers are known for their solubility and thermal properties [3]. This compound can be procured for research into new polymeric materials, surface coatings, or as a hydrophobic modifier where a bulky, flexible macrocyclic pendant group is required to tune material properties.

Technical Documentation Hub

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